![molecular formula C15H13BrO2 B1335947 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 644958-94-1](/img/structure/B1335947.png)
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde" is a brominated benzaldehyde derivative with a methoxy substituent. This type of compound is of interest due to its potential applications in organic synthesis and material science. The papers provided discuss various brominated benzaldehydes and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of brominated benzaldehydes typically involves halogenation reactions, as seen in the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation . This method provides good overall yields and demonstrates the utility of directing groups in halogenation reactions. Similarly, the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde involves bromination of a precursor aldehyde . The reaction conditions, such as solvent choice, temperature, and material ratios, are crucial for optimizing yields. These studies suggest that the synthesis of "5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde" would likely involve a directed halogenation step, possibly followed by a nucleophilic substitution to introduce the methoxy group.
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be analyzed using various spectroscopic techniques, including FT-IR, GC-MS, and NMR spectroscopy . Computational methods, such as geometry optimization and potential energy scan studies, can predict the favored conformations of these molecules . The crystal structures of related compounds provide insights into supramolecular features like hydrogen bonding and π-π interactions . These analyses are essential for understanding the three-dimensional arrangement of atoms in "5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde" and predicting its reactivity.
Chemical Reactions Analysis
Brominated benzaldehydes can undergo various chemical reactions, including nucleophilic substitutions, where the bromine atom is replaced by other groups . The reactivity of the bromine atom in these compounds is a key factor in their utility as intermediates in organic synthesis. The synthesis of tetrahydro-5H-benzo[c]fluorenes from bromoarenes and benzaldehydes involves ring-closing metathesis and transannular cyclization/nucleophilic addition, demonstrating the versatility of brominated benzaldehydes in complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the aromatic ring. The synthesis and characterization of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde provide data on optimal reaction conditions and product confirmation via NMR spectroscopy . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) surfaces, can provide further insights into the electronic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde and similar derivatives have been actively involved in synthesis and computational analysis. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized through various spectroscopic methods. Theoretical studies, including geometry optimization and potential energy scan (PES) studies, were utilized to predict favored conformations and derive molecular properties like AIM, NBO, HOMO-LUMO, and MEP surfaces from optimized structures (Balachander & Manimekalai, 2017).
Biological and Antioxidant Activities
- Bromophenols, closely related to 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde, isolated from the red sea alga Avrainvillea amadelpha showed mild to weak cytotoxic activity against cancer cell lines like HeLa and MCF-7. One of the compounds, Avrainvilleal, demonstrated significant scavenging activity of DPPH radicals, indicating potential antioxidant properties (Hawas et al., 2021).
Material Science and Synthesis Techniques
- In the field of materials science, 5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde derivatives have been used for developing new substances and materials. For instance, 5-bromo-2-((4-chlorobenzyl)oxy)bromomethylbenzene was synthesized through a series of reactions and tested for biological activity, indicating its potential in material synthesis and pharmaceuticals (Bi, 2015).
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-3-2-4-12(7-11)10-18-15-6-5-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSSKDXBLXYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244129 |
Source


|
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
644958-94-1 |
Source


|
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644958-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(3-methylphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

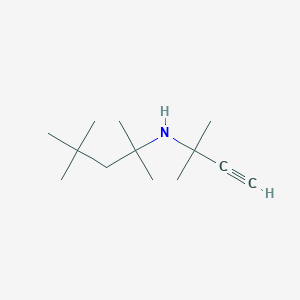
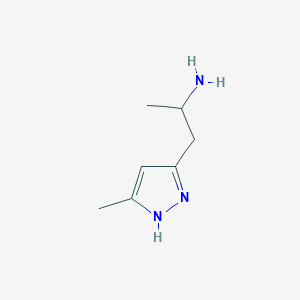
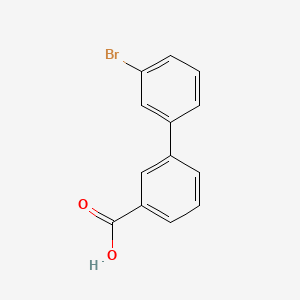


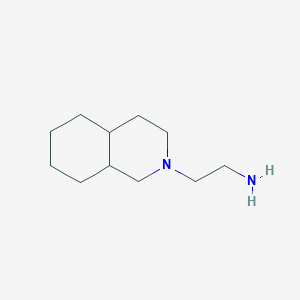
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
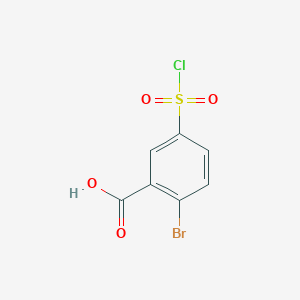

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
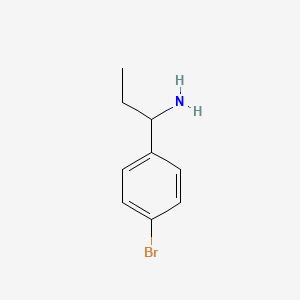
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

